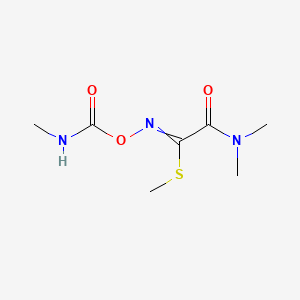![molecular formula C14H7ClN4O2 B8740971 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile CAS No. 496794-76-4](/img/structure/B8740971.png)
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole ring substituted with a chloro-nitrophenyl group and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chloro-5-nitroaniline with o-phenylenediamine under acidic conditions to form the benzimidazole core. This intermediate is then subjected to a cyanation reaction using reagents such as potassium cyanide or copper(I) cyanide to introduce the carbonitrile group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to facilitate large-scale synthesis. The industrial methods are designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and by-products.
化学反应分析
Types of Reactions
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Substitution: The carbonitrile group can participate in nucleophilic addition reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Substituted benzimidazoles: Formed by nucleophilic substitution of the chloro group.
Amides: Formed by nucleophilic addition to the carbonitrile group.
科学研究应用
2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
相似化合物的比较
Similar Compounds
- 2-Chloro-5-nitrophenyl isocyanate
- 2-Chloro-5-nitrophenyl methanol
- 2-Chloro-5-nitrophenyl pyridine
Uniqueness
Compared to similar compounds, 2-(2-Chloro-5-nitrophenyl)-1H-benzo[d]imidazole-5-carbonitrile stands out due to its benzimidazole core, which imparts unique chemical and biological properties
属性
CAS 编号 |
496794-76-4 |
|---|---|
分子式 |
C14H7ClN4O2 |
分子量 |
298.68 g/mol |
IUPAC 名称 |
2-(2-chloro-5-nitrophenyl)-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C14H7ClN4O2/c15-11-3-2-9(19(20)21)6-10(11)14-17-12-4-1-8(7-16)5-13(12)18-14/h1-6H,(H,17,18) |
InChI 键 |
GCMGWXAJQIXOLS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C#N)NC(=N2)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


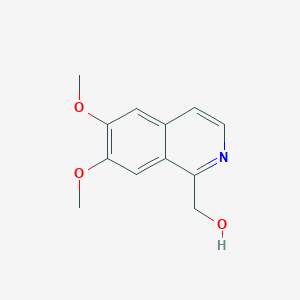
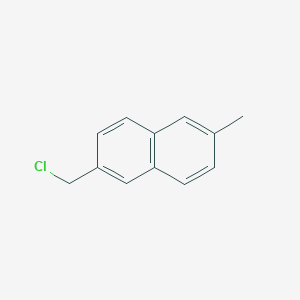
![N-(3,4-dichlorophenyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B8740906.png)
![2-[4-(4-phenylpiperazin-1-yl)butyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B8740913.png)
![2-(4-Bromophenyl)dibenzo[b,d]furan](/img/structure/B8740914.png)
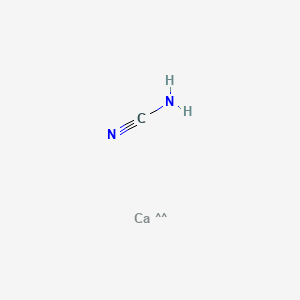
![7-(3-ISOPROPOXY-4-NITROPHENYL)-1-METHYL-1,7-DIAZASPIRO[4.4]NONANE](/img/structure/B8740919.png)
![6-hydroxy-2-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B8740927.png)
![(S)-1-(3-Phenyl-3H-imidazo[4,5-B]pyridin-2-YL)ethanamine](/img/structure/B8740943.png)
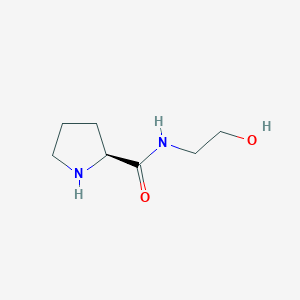
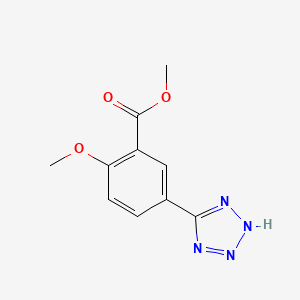
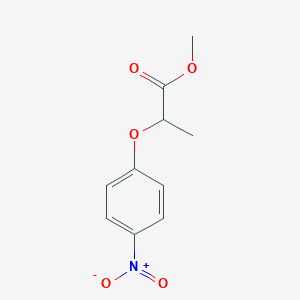
![6H-Benzo[c]chromene](/img/structure/B8740979.png)
